molecular formula C9H9FO B1532376 2-Ethenyl-4-fluoro-1-methoxybenzene CAS No. 1817807-77-4

2-Ethenyl-4-fluoro-1-methoxybenzene

Cat. No. B1532376
M. Wt: 152.16 g/mol
InChI Key: UNZQVZIPVBOLFJ-UHFFFAOYSA-N
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Description

2-Ethenyl-4-fluoro-1-methoxybenzene, also known by its IUPAC name, is a chemical compound with the molecular weight of 150.15 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Ethenyl-4-fluoro-1-methoxybenzene is 1S/C9H7FO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Ethenyl-4-fluoro-1-methoxybenzene is a liquid at room temperature . The compound should be stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Electrochemical Reduction Studies

Research has explored the electrochemical reduction of compounds related to 2-Ethenyl-4-fluoro-1-methoxybenzene, such as methoxychlor. These studies focus on the reduction process at carbon and silver cathodes in specific environments, revealing insights into carbon-chlorine bond cleavage and the formation of dechlorinated products. This research contributes to our understanding of chemical reactions and bond interactions in similar compounds (McGuire & Peters, 2016).

Crystal Structure Analysis

The crystal structures of certain bis(methoxybenzene) compounds have been analyzed, revealing the influence of side chain lengths on molecular interactions and crystal packing. These findings are crucial for understanding the molecular geometry and interactions in related methoxybenzene derivatives, such as 2-Ethenyl-4-fluoro-1-methoxybenzene (Velde et al., 2004).

Volatile Compound Analysis

Studies have identified various volatile methoxybenzene compounds, including derivatives of 2-Ethenyl-4-fluoro-1-methoxybenzene, in grains with off-odors. This research is significant for food quality control and understanding the chemical composition of grains affected by certain odors (Seitz & Ram, 2000).

Catalytic Reaction Studies

Research into the catalytic hydroboration of vinylarenes, related to 2-Ethenyl-4-fluoro-1-methoxybenzene, provides insight into reaction mechanisms and the influence of molecular structure on these reactions. This knowledge is valuable for developing new catalytic processes and understanding reaction dynamics in similar compounds (Brown & Lloyd‐Jones, 1994).

Hydrogen Bond Analysis

The equilibrium and hydrogen bond types in methoxy-substituted distyrylbenzenes, closely related to 2-Ethenyl-4-fluoro-1-methoxybenzene, have been studied. This research is important for understanding the molecular interactions and stability of compounds with similar structures (Velde, Geise, & Blockhuys, 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-ethenyl-4-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZQVZIPVBOLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethenyl-4-fluoro-1-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MH AbdurRahman, KK Ahmed, S Asgarali… - 2022 - chemrxiv.org
Novel ring-disubstituted tert-butyl phenylcyanoacrylates, RPhCH=C(CN)CO2C(CH3)3, where R is 3-bromo-4-methoxy, 5-bromo-2-methoxy, 2-chloro-3-methoxy, 2-fluoro-4-methoxy, 2-…
Number of citations: 2 chemrxiv.org

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